molecular formula C9H11BrFNO B13600606 1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol

1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B13600606
M. Wt: 248.09 g/mol
InChI Key: YUPMHTVXODILBC-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines. These compounds are characterized by a phenyl ring bonded to an amino group through an ethyl chain. The presence of bromine and fluorine atoms on the phenyl ring, along with a methylamino group, gives this compound unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:

    Hydroxylation: The hydroxyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: 1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethanone

    Reduction: 1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethanol

    Substitution: Various substituted phenethylamines

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-4-fluorophenyl)-2-aminoethanol
  • 1-(3-Bromo-4-fluorophenyl)-2-(dimethylamino)ethanol
  • 1-(3-Bromo-4-fluorophenyl)-2-(ethylamino)ethanol

Uniqueness

1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol is unique due to the specific arrangement of bromine, fluorine, and methylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11BrFNO/c1-12-5-9(13)6-2-3-8(11)7(10)4-6/h2-4,9,12-13H,5H2,1H3

InChI Key

YUPMHTVXODILBC-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC(=C(C=C1)F)Br)O

Origin of Product

United States

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